ethyl 2-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate
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Description
Ethyl 2-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.403. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research into compounds with structural similarities to ethyl 2-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate often explores innovative synthesis techniques and reactions. For example, studies have detailed the synthesis of complex molecules through acid-catalyzed rearrangement, highlighting the potential for creating a variety of derivatives and analogs through carefully controlled chemical reactions (Nativi, Reymond, & Vogel, 1989). Similarly, the exploration of carbenoids reactions with chromone-2-carboxylic esters indicates the versatility of these compounds in organic synthesis, potentially applicable to the synthesis of compounds like this compound (Dicker, Shipman, & Suschitzky, 1984).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies offer insights into the potential biological interactions and properties of compounds structurally related to this compound. For instance, FT-IR, FT-Raman, and molecular docking studies have been conducted on similar molecules, revealing their stability, charge delocalization, and possible inhibitory activity against specific biological targets, indicating potential applications in drug design and pharmaceutical research (El-Azab et al., 2016).
Structural Analysis and Characterization
The structural analysis and characterization of related compounds are crucial for understanding their properties and potential applications. Single-crystal X-ray crystallography, for example, has been used to determine the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, providing valuable information on molecular interactions and hydrogen bonding patterns, which can inform the design and synthesis of new compounds with desired properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Antimicrobial and Anticancer Activities
Some studies have focused on the antimicrobial and anticancer activities of compounds with similar structures, suggesting potential applications in medicinal chemistry. For instance, new quinazolines synthesized from related starting materials have been screened for their antimicrobial properties, demonstrating the relevance of structural analogs in the search for new therapeutic agents (Desai, Shihora, & Moradia, 2007).
Properties
IUPAC Name |
ethyl 2-[[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-2-28-19(26)14-6-3-4-7-15(14)21-17(25)12-23-20(27)24(13-9-10-13)18(22-23)16-8-5-11-29-16/h3-8,11,13H,2,9-10,12H2,1H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIBDPXHGOCSFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C3=CC=CO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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